molecular formula C17H17ClN2O B2477407 N-(2-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide CAS No. 1211766-68-5

N-(2-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide

Cat. No.: B2477407
CAS No.: 1211766-68-5
M. Wt: 300.79
InChI Key: MOIKKEOQPQAHBX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide is a chemical compound offered for research purposes. It belongs to the pyrrolidine carboxamide class, a scaffold recognized in medicinal chemistry for its potential to interact with biologically relevant targets . This structural family has been investigated in various therapeutic areas. Key Research Areas: Neuroscience Research: Structurally related pyrrolidine carboxamides have been identified as potent and brain-penetrant ligands for central nervous system (CNS) receptors, making them valuable tools for studying conditions like chronic pain . Furthermore, similar compounds have been designed as inverse agonists of the 5-HT6 receptor (5-HT6R), showing procognitive properties in preclinical models, which highlights their potential in research for cognitive disorders . Antimicrobial Research: The pyrrolidine carboxamide scaffold has also been explored as a novel class of inhibitors for bacterial targets. For instance, some analogs have demonstrated activity against Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), a key enzyme in mycolic acid biosynthesis . The presence of both a chlorophenyl and a phenyl group on the pyrrolidine core in this specific compound suggests potential for diverse interactions, which may be of interest in structure-activity relationship (SAR) studies and for probing novel biological mechanisms . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O/c18-15-8-4-5-9-16(15)19-17(21)20-11-10-14(12-20)13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIKKEOQPQAHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-phenylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, solvent recovery and recycling systems can be implemented to reduce waste and improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert the carboxamide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Recent studies have investigated the potential anticancer properties of N-(2-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide. It has been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against breast cancer cells, suggesting its potential as a lead compound in cancer therapy .

1.2 Neuroprotective Effects

The neuroprotective capabilities of this compound have also been explored. Research indicates that this compound may modulate neurotransmitter levels, providing protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies showed that it could reduce oxidative stress and inflammation in neuronal cells .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key findings from SAR studies:

SubstituentEffect on ActivityReference
2-ChlorophenylIncreased binding affinity to target receptors
3-PhenylEnhanced lipophilicity, improving bioavailability
Carboxamide groupEssential for maintaining biological activity

These modifications have led to the identification of more potent analogs, which are currently being evaluated for their therapeutic potential.

Case Studies

3.1 Case Study: Inhibition of Notum Carboxylesterase

A custom-designed fragment library screening identified this compound as an effective inhibitor of Notum carboxylesterase activity. This enzyme plays a critical role in regulating Wnt signaling pathways, which are implicated in various cancers. The study highlighted the compound's ability to selectively inhibit Notum, thereby opening avenues for targeted cancer therapies .

3.2 Case Study: Neurological Disorders

In another significant study, researchers examined the effects of this compound on models of neurodegeneration. The compound demonstrated a capacity to enhance cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease, indicating its potential as a therapeutic agent for neuroprotective applications .

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(2-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide, highlighting differences in substituents, physical properties, and synthetic routes:

Compound Name Substituents/Modifications Melting Point (°C) Key Analytical Data (NMR/MS) Source/Evidence
This compound Pyrrolidine N-(2-ClPh), C3-Ph Not reported Not provided -
N-[(2-Chlorophenyl)diphenylmethyl]aniline (T109) Diphenylmethyl linker, aniline substituent 131.4 (ethanol) 1H NMR, MS
N-(2-Acetamidoethyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide 4-ClPh, 5-oxo-pyrrolidine, acetamidoethyl chain Not reported ChemSpider ID: 1040696-21-6
3-(Phenylamino)pyrrolidine-1-carboxamide C3-PhNH2, no halogen Not reported Registry numbers: 20984-62-7
N-Methyl-3-[methyl(phenyl)amino]pyrrolidine-1-carboxamide N-Me, C3-(Me-PhNH) Not reported Registry number: 20984-64-9

Key Observations:

Substituent Position and Halogen Effects :

  • The 2-chlorophenyl group in the target compound may confer steric and electronic effects distinct from the 4-chlorophenyl analog (e.g., ). Para-substituted chlorophenyl groups often enhance metabolic stability compared to ortho-substituted derivatives due to reduced steric hindrance .
  • The diphenylmethyl-aniline derivative (T109) demonstrates higher melting points (131.4°C), likely due to increased molecular rigidity and π-π stacking interactions .

Pyrrolidine Ring Modifications: The 5-oxo-pyrrolidine analog () introduces a ketone group, which may alter hydrogen-bonding capacity and solubility compared to the non-oxidized pyrrolidine in the target compound.

Synthetic Routes :

  • Many analogs (e.g., T109, T94) are synthesized via nucleophilic substitution or condensation reactions using T3-Cl (trichloromethane) as a precursor, followed by purification via recrystallization .
  • LC/MS methods (e.g., ) are critical for characterizing these compounds, with gradients optimized for carboxamide detection (e.g., 10 mM ammonium acetate in acetonitrile/water) .

Research Findings and Implications

  • Biological Activity : While direct data for the target compound are lacking, analogs like T109 and T94 () have been evaluated for kinase inhibition. The diphenylmethyl group in T109 enhances binding affinity to hydrophobic enzyme pockets, suggesting that similar modifications in the target compound could be advantageous .
  • Thermal Stability : Higher melting points in halogenated analogs (e.g., T102 at 144.2°C) indicate greater thermal stability, a desirable trait for materials science applications .

Biological Activity

N-(2-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

This compound features a pyrrolidine ring connected to a chlorophenyl group and a phenyl group, which may influence its interaction with biological targets. The molecular formula is C19H19ClN2OC_{19}H_{19}ClN_2O with a molecular weight of approximately 320.82 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of various signaling pathways, although detailed mechanisms remain to be fully elucidated. Preliminary studies suggest that it could impact phospholipase C activity, which is crucial in various cellular processes including proliferation and apoptosis .

Antiproliferative Properties

Research indicates that compounds structurally related to this compound exhibit antiproliferative effects against cancer cell lines. For instance, studies on similar pyrrolidine derivatives have shown promising results in inhibiting the growth of human lung adenocarcinoma (A549) cells, suggesting potential applications in cancer therapy .

Enzyme Inhibition

This compound may also function as an inhibitor of enzymes involved in lipid metabolism, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme plays a role in the biosynthesis of bioactive lipids that modulate various physiological processes . Inhibiting NAPE-PLD could lead to alterations in emotional behavior and other neurobiological functions.

Anticancer Activity

A study investigating the anticancer properties of pyrrolidine derivatives found that modifications on the phenyl ring significantly affected cytotoxicity against A549 cells. The findings highlighted that certain substitutions could enhance or diminish the compound's effectiveness, emphasizing the importance of structural optimization in drug design .

CompoundStructure ModificationIC50 (μM)Effect on A549 Cell Viability
1None1566% viability
2Di-methoxy substitution4578% viability
3Nitro substitution1050% viability

Enzyme Activity Modulation

Another study focused on the inhibition of NAPE-PLD by related compounds demonstrated that specific structural features significantly enhanced inhibitory potency. This suggests that this compound could be optimized for better efficacy against this target, potentially leading to new therapeutic strategies for conditions modulated by lipid signaling pathways .

Q & A

Basic: What are the common synthetic methodologies for preparing N-(2-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A key approach includes:

  • Acid chloride formation : Reacting a carboxylic acid derivative (e.g., 3-phenylpyrrolidine-1-carboxylic acid) with thionyl chloride (SOCl₂) in dichloromethane to generate the acid chloride intermediate.
  • Amide coupling : Reacting the acid chloride with 2-chloroaniline under basic conditions (e.g., triethylamine) to form the carboxamide bond.
  • Catalytic cross-coupling : For introducing aryl groups, Suzuki-Miyaura coupling with palladium catalysts (e.g., Pd(PPh₃)₄) may be employed, as seen in analogous syntheses of substituted benzamides .
    Critical Parameters : Solvent choice (e.g., DMF for polar aprotic conditions), temperature control (0–25°C for acid chloride formation), and inert atmosphere (N₂/Ar) to prevent hydrolysis.

Advanced: How can reaction conditions be optimized to improve yield and selectivity in the synthesis?

Methodological Answer:
Optimization strategies include:

  • Catalyst screening : Copper(I) or palladium catalysts (e.g., CuI for Ullmann-type couplings) enhance coupling efficiency, as demonstrated in related N-(2-chlorophenyl)imidoyl chloride reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of intermediates, while toluene or THF may stabilize reactive species.
  • Temperature gradients : Stepwise heating (e.g., 50°C for initial coupling, 80°C for cyclization) minimizes side reactions.
  • Additives : Bases like K₂CO₃ or Cs₂CO₃ facilitate deprotonation in coupling steps. Monitor progress via TLC or HPLC to adjust parameters dynamically .

Basic: What analytical techniques are essential for structural characterization?

Methodological Answer:

  • X-ray crystallography : Use SHELX software for solving crystal structures, leveraging single-crystal diffraction data. ORTEP-3 can generate graphical representations of molecular geometry .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm backbone connectivity and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : ESI or MALDI-TOF to verify molecular weight and purity.
  • Infrared Spectroscopy (IR) : Identify characteristic amide C=O stretches (~1650–1700 cm⁻¹) .

Advanced: How can researchers address challenges in achieving high purity during synthesis?

Methodological Answer:

  • Chromatographic purification : Use flash column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation.
  • Spectroscopic monitoring : Track byproducts via ¹H NMR (e.g., residual solvents or unreacted aniline) and adjust purification protocols iteratively .

Advanced: What strategies are used to evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme inhibition assays : Test against target enzymes (e.g., kinases) using fluorescence-based or radiometric assays. IC₅₀ values are determined via dose-response curves.
  • Cellular assays : Assess cytotoxicity (MTT assay) or apoptosis (flow cytometry) in relevant cell lines.
  • Structure-Activity Relationship (SAR) studies : Compare with analogs (e.g., N-(3-chlorophenyl) derivatives) to identify critical substituents. Reference similar carboxamides with reported anti-inflammatory or anticancer activity .

Basic: What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Ventilation : Ensure local exhaust ventilation to minimize inhalation of dust/aerosols.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Regularly inspect containers for degradation .

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